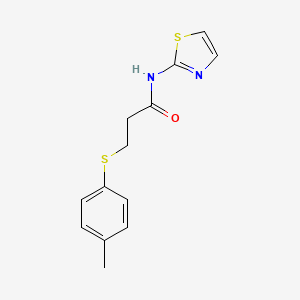

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide

Overview

Description

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a thiazole ring, a sulfanyl group, and a propanamide moiety. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with an appropriate halide.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, thiols, amines

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties.

Materials Science: It is explored for its potential in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- **3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide

- **2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)

Uniqueness

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and sulfanyl group makes it particularly versatile in various chemical reactions and applications .

Biological Activity

Overview

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that belongs to the thiazole derivative class. Its structure includes a thiazole ring, a sulfanyl group, and a propanamide backbone, making it an interesting candidate for various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. In studies involving this compound, the compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown promising cytotoxic effects against several cancer cell lines. For instance, in studies involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), this compound exhibited IC50 values of approximately 15 µM and 20 µM respectively . Such potency suggests that the compound may interfere with cellular processes essential for cancer cell survival.

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In preclinical models, it was shown to reduce inflammation markers significantly. The mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation. For example:

- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis.

- Anticancer Mechanism : It could interfere with DNA replication or induce apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Study : A study conducted on Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at concentrations above its MIC.

- Cytotoxicity Assessment : In vitro assays on A549 cells revealed that treatment with the compound led to significant cell death compared to control groups, indicating its potential as an anticancer agent .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-10-2-4-11(5-3-10)17-8-6-12(16)15-13-14-7-9-18-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWSEBGKXCZPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328706 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895466-15-6 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.